3,6-Dichloro-1-benzothiophene-2-carboxylic acid
Overview
Description
3-Methylcholanthrene is a highly carcinogenic polycyclic aromatic hydrocarbon. It is produced by burning organic compounds at very high temperatures. The compound is also known by its IUPAC name, 3-methyl-1,2-dihydrobenzo[j]aceanthrylene. It forms pale yellow solid crystals when crystallized from benzene and ether .
Mechanism of Action
Target of Action
The primary targets of 3,6-Dichloro-1-benzothiophene-2-carboxylic acid, also known as BT2, are the BCKDC kinase (BDK) and myeloid cell leukemia 1 (Mcl-1) . BDK is a key enzyme in the metabolism of branched-chain amino acids (BCAAs), while Mcl-1 is a member of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis .
Mode of Action
BT2 acts as an inhibitor for both BDK and Mcl-1. It binds to BDK, triggering helix movements in the N-terminal domain, which results in the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) . As for Mcl-1, BT2 acts as a selective inhibitor with a Ki value of 59 µM .
Biochemical Pathways
The binding of BT2 to BDK affects the metabolism of BCAAs by enhancing the activity of the BCKDC . This leads to an increase in the catabolism of BCAAs, which are essential amino acids involved in protein synthesis and energy production . On the other hand, the inhibition of Mcl-1 can lead to the induction of apoptosis, particularly in cancer cells where Mcl-1 is often overexpressed .
Pharmacokinetics
It is soluble in DMSO, which suggests good bioavailability .
Result of Action
The action of BT2 leads to an increase in BCKDC activity and a decrease in plasma BCAA levels . In the context of cancer, the inhibition of Mcl-1 can lead to the induction of apoptosis, potentially reducing the viability of cancer cells .
Action Environment
The efficacy and stability of BT2 can be influenced by various environmental factors. For instance, the compound is stable for 1 year from the date of purchase when supplied and can be stored at -20°C for up to 3 months when dissolved in DMSO . .
Biochemical Analysis
Biochemical Properties
3,6-Dichloro-1-benzothiophene-2-carboxylic acid is an inhibitor of myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 . It has also been used as a building block in the synthesis of inhibitors of Mcl-1, the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO) .
Cellular Effects
In cellular contexts, this compound has been shown to increase cellular BCKDC activity in cultures (40 μM; MEF & murine hepatocytes) and induces BDK degradation in mice & rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .
Molecular Mechanism
The compound acts as an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor (IC50 = 3.19 μM) that induces BDK dissociation from the BCKD complex (BCKDC) with superior pharmacokinetics and metabolic stability than (S)-CPP .
Metabolic Pathways
This compound is involved in the metabolic pathway of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) complex
Preparation Methods
3-Methylcholanthrene can be synthesized through various methods. One common synthetic route involves the alkylation of benz[a]anthracene. The reaction conditions typically include the use of a strong acid catalyst such as aluminum chloride (AlCl3) and a methylating agent like methyl chloride (CH3Cl). The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Chemical Reactions Analysis
3-Methylcholanthrene undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized by strong oxidizing agents such as ozone and chlorinating agents.
Reduction: Reduction reactions of 3-methylcholanthrene are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the methyl group.
Scientific Research Applications
3-Methylcholanthrene is widely used in scientific research, particularly in the fields of biochemistry and cancer research. It is employed as a positive control to induce specific types of cytochrome P450 enzymes. The compound is also used to study the mechanisms of chemical carcinogenesis and to induce transformation of cultured cells . Additionally, it is used to induce fibrosarcomas and skin carcinomas in laboratory animals .
Comparison with Similar Compounds
- Benzo[a]pyrene
- Benzanthracene
- Chrysene
- Phenanthrene
Properties
IUPAC Name |
3,6-dichloro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHPIJMQJAZYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-94-8 | |
Record name | 3,6-dichloro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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